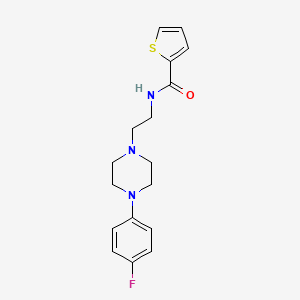

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Descripción

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core linked via an ethyl chain to a piperazine ring substituted with a 4-fluorophenyl group. This structural motif is common in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors), where piperazine derivatives are often explored for their pharmacodynamic profiles .

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFVYHLDEBKKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-fluorophenylpiperazine.

Linker Attachment: The next step is the attachment of the ethyl linker. This is done by reacting the piperazine intermediate with ethyl bromide under basic conditions to form N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)piperazine.

Thiophene Carboxamide Formation: The final step involves the reaction of the ethyl-linked piperazine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

Oxidation reactions are common for compounds containing heterocyclic rings and amide functionalities. N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo oxidation using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized derivatives, which may include the oxidation of the thiophene ring or the introduction of oxygen-containing functional groups.

Reduction Reactions

Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are useful for reducing specific functional groups within the molecule, such as the amide group, to form corresponding amines or alcohols.

Substitution Reactions

Substitution reactions are feasible at the fluorophenyl and thiophene rings. These reactions involve the replacement of existing functional groups with new ones, such as halogens or nucleophiles, which can be achieved under various conditions, including the presence of catalysts like palladium on carbon.

Reaction Conditions and Reagents

The choice of solvent, temperature, and catalysts significantly influences the outcome of chemical reactions involving N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide . Common solvents include dichloromethane or ethanol, while reaction temperatures can range from room temperature to reflux conditions.

Research Findings and Implications

Research on the chemical reactions of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide highlights its potential as a versatile building block in organic synthesis. The compound's interactions with neurotransmitter systems, such as serotonin and dopamine receptors, suggest potential therapeutic applications in neurological disorders . Further studies are needed to fully explore its pharmacological properties and to develop new derivatives with enhanced biological activity.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide may exhibit anticancer properties through its action as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are critical in regulating nucleotide metabolism, which is often dysregulated in cancer cells. Preliminary studies suggest that this compound can selectively target specific ENT subtypes, potentially minimizing side effects on normal cells while effectively inhibiting cancer cell proliferation.

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Similar thiophene derivatives have been reported to possess varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The structural components of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide allow it to interact with specific biological targets involved in microbial resistance mechanisms .

3. Enzyme Inhibition

Inhibitory effects on enzymes such as tyrosinase have been documented for compounds structurally related to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide. Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition could have applications in treating hyperpigmentation disorders . Studies have demonstrated that certain derivatives of this compound significantly reduce tyrosinase activity in cellular models, indicating its potential for cosmetic applications as well .

Structure-Activity Relationship (SAR)

The efficacy of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can be attributed to its structural features. Variations in substituents on the thiophene or piperazine rings can lead to significant differences in biological activity, allowing for the exploration of structure-activity relationships (SAR). For example, modifications that enhance hydrophobic interactions or increase electron density on the aromatic systems may improve selectivity and potency against targeted enzymes or receptors .

Case Studies

Case Study 1: Anticancer Research

A study investigating the effects of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide on cancer cell lines demonstrated a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that derivatives of this compound exhibit significant antibacterial activity against multiple strains of bacteria, comparable to standard antibiotics. The mechanism of action was linked to disruption of bacterial membrane integrity and inhibition of nucleic acid synthesis .

Mecanismo De Acción

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which are critical in regulating mood and cognition. The fluorophenyl group enhances binding affinity and selectivity, while the thiophene carboxamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

Piperazine Substituents: The 4-fluorophenyl group in the target compound provides a balance of electron withdrawal and moderate steric bulk, favoring interactions with hydrophobic receptor pockets . The trifluoromethoxy group in ’s compound introduces stronger electron-withdrawing effects and greater lipophilicity, which may enhance blood-brain barrier penetration .

Linker Length and Flexibility: The ethyl linker in the target compound allows moderate conformational flexibility, optimizing interactions with receptor binding sites. The butyl linker in ’s analog increases solubility and may extend the compound’s half-life due to reduced metabolic degradation .

Pharmacological Implications: Fluorine substitution (target compound) is associated with improved metabolic stability and receptor selectivity compared to non-halogenated analogs . Longer linkers (e.g., butyl in ) may improve pharmacokinetic profiles but could also introduce off-target effects due to increased molecular size .

Research Findings and Theoretical Insights

- Receptor Binding : The fluorophenyl and thiophene groups may synergistically target serotonin 5-HT₁A or dopamine D₂-like receptors, common targets for piperazine-based ligands .

- Solubility : The ethyl linker likely offers a compromise between hydrophilicity (for solubility) and lipophilicity (for membrane permeability).

Actividad Biológica

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to the inhibition of equilibrative nucleoside transporters (ENTs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiophene Ring : A five-membered ring containing sulfur.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms.

- Fluorophenyl Group : Enhances pharmacological properties and selectivity.

The molecular formula is , with a molecular weight of approximately 335.42 g/mol. The presence of the fluorinated aromatic system is critical for its biological activity, particularly in targeting specific ENTs.

Target and Mode of Action

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide primarily targets Equilibrative Nucleoside Transporters (ENTs) . The inhibition of these transporters affects nucleotide metabolism and adenosine signaling pathways:

- Inhibition of ENTs : The compound reduces uridine uptake in cells expressing ENT1 and ENT2, which can lead to altered cellular signaling and potential therapeutic effects in conditions like cancer and neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

-

Antitumor Activity :

- Studies have shown that modifications to the thiophene structure can enhance cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .

- IC50 values for related compounds suggest significant activity, with some derivatives showing lower IC50 than standard chemotherapeutics like doxorubicin .

- Neurological Implications :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against ENTs |

| Variation in the length of the linker | Affects binding affinity and selectivity |

| Substitution on the thiophene ring | Alters cytotoxic properties |

Study 1: Inhibition of ENTs

In vitro studies demonstrated that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide significantly inhibited uridine uptake in ENT-expressing cells, suggesting its potential as a therapeutic agent for conditions involving altered nucleoside metabolism.

Study 2: Anticancer Activity

A series of derivatives were tested against various cancer cell lines, revealing that modifications to the thiophene ring enhanced cytotoxicity significantly. For instance, one derivative exhibited an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.